molecular formula C20H23NO2 B304489 10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No. B304489
M. Wt: 309.4 g/mol
InChI Key: RNHYQCCLWKGTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of azatricyclo compounds and is known to exhibit a broad range of biological activities.

Mechanism of Action

The exact mechanism of action of 10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters in the central nervous system. It has been shown to interact with the GABAergic and glutamatergic systems, which are known to play a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain, which are known to contribute to the development of various neurological disorders. It has also been shown to enhance the levels of various neurotransmitters such as GABA, serotonin, and dopamine, which are known to play a crucial role in the regulation of mood, anxiety, and stress.

Advantages and Limitations for Lab Experiments

The advantages of using 10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione in lab experiments include its potent therapeutic effects, its broad range of biological activities, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis process, its high cost, and its limited availability.

Future Directions

There are several future directions that could be explored in the field of scientific research related to 10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione. These include:
1. Further investigation of its potential therapeutic applications in the treatment of various neurological disorders.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of its potential use as a neuroprotective agent.
4. Exploration of its potential use in the treatment of various types of cancer.
5. Investigation of its potential use in the development of novel drug delivery systems.
6. Investigation of its potential use in the development of novel imaging agents for diagnostic purposes.
7. Investigation of its potential use in the development of novel biomaterials for tissue engineering applications.
8. Investigation of its potential use in the development of novel biosensors for diagnostic purposes.
9. Investigation of its potential use in the development of novel theranostic agents.
10. Exploration of its potential use in the development of novel nanomaterials for various applications.

Synthesis Methods

The synthesis of 10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 2-phenylethylamine with cyclohexanone in the presence of a catalyst. The reaction mixture is then subjected to various purification steps to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione have been extensively studied in recent years. This compound has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Product Name

10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

4-(2-phenylethyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C20H23NO2/c1-12(2)16-14-8-9-15(16)18-17(14)19(22)21(20(18)23)11-10-13-6-4-3-5-7-13/h3-7,14-15,17-18H,8-11H2,1-2H3

InChI Key

RNHYQCCLWKGTBH-UHFFFAOYSA-N

SMILES

CC(=C1C2CCC1C3C2C(=O)N(C3=O)CCC4=CC=CC=C4)C

Canonical SMILES

CC(=C1C2CCC1C3C2C(=O)N(C3=O)CCC4=CC=CC=C4)C

Origin of Product

United States

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